molecular formula C23H26N4O3S B2773197 N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897622-08-1

N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2773197
CAS RN: 897622-08-1
M. Wt: 438.55
InChI Key: COJWNCCFQODLGO-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, also known as Compound 1, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with similar structural features have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, novel thiazole derivatives have shown significant anti-bacterial and anti-fungal activities against various strains, suggesting that similar compounds could be researched for potential antimicrobial applications (Saravanan et al., 2010).

Antioxidant and Anti-inflammatory Properties

Thiazole derivatives have also been explored for their antioxidant and anti-inflammatory properties. A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides exhibited good antioxidant activity and possessed excellent anti-inflammatory activity, indicating potential for the development of therapeutics targeting oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).

Anticancer and Antiviral Activities

Research has also focused on thiazole derivatives for their anticancer and antiviral potentials. For instance, certain thiazolidinone derivatives synthesized from pyrazolines demonstrated selective inhibition of leukemia cell lines growth and showed high activity against Tacaribe virus strain, highlighting the importance of structural variation in enhancing biological activity (Havrylyuk et al., 2013).

Urease Inhibition

Another area of interest is the inhibition of urease by thiazole derivatives, which could have implications for treating diseases caused by urease-producing pathogens. N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown significant activity for urease inhibition, with molecular docking studies indicating their potential mechanism of action (Gull et al., 2016).

properties

IUPAC Name

N-(4-butylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-3-4-7-16-10-12-17(13-11-16)24-21(28)14-18-15-31-23(25-18)27-22(29)26-19-8-5-6-9-20(19)30-2/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJWNCCFQODLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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